N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-isopropyloxalamide
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Overview
Description
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-isopropyloxalamide is a chemical compound that has garnered attention in various fields of research due to its unique physical and chemical properties. This compound is part of the oxalamide family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-isopropyloxalamide typically involves the reaction of 2-hydroxy-2-methyl-4-phenylbutylamine with isopropyl oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-isopropyloxalamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The oxalamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-isopropyloxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)oxalamide
- N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Uniqueness
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-isopropyloxalamide stands out due to its unique combination of a hydroxyl group and an isopropyl oxalamide moiety, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12(2)18-15(20)14(19)17-11-16(3,21)10-9-13-7-5-4-6-8-13/h4-8,12,21H,9-11H2,1-3H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRWCWMOZIMIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C)(CCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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